Propyl 4-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)benzoate
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Overview
Description
PROPYL 4-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]BENZOATE is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring system substituted with a chlorophenyl group and an amido benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
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Step 1: Synthesis of 2-(2-chlorophenyl)quinoline
Reagents: 2-chlorobenzaldehyde, aniline, and a suitable catalyst.
Conditions: Reflux in ethanol.
Reaction: Condensation followed by cyclization to form the quinoline ring.
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Step 2: Formation of the amido benzoate moiety
Reagents: 4-aminobenzoic acid, propyl alcohol, and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: Room temperature.
Reaction: Formation of the amide bond.
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Step 3: Coupling of the quinoline and benzoate moieties
Reagents: 2-(2-chlorophenyl)quinoline and the synthesized amido benzoate.
Conditions: Palladium catalyst, base, and solvent.
Reaction: Suzuki–Miyaura coupling to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production would require efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
PROPYL 4-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of PROPYL 4-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The quinoline ring system is known to interact with DNA and enzymes, leading to inhibition of DNA synthesis and enzyme activity . This compound may also interact with cell membrane receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Another quinoline derivative with similar biological activities.
4-(2-Chlorophenyl)quinoline: A simpler quinoline derivative with antimicrobial properties.
Uniqueness
PROPYL 4-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the propyl group and the amido benzoate moiety enhances its solubility and potential interactions with biological targets.
Properties
Molecular Formula |
C26H21ClN2O3 |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
propyl 4-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H21ClN2O3/c1-2-15-32-26(31)17-11-13-18(14-12-17)28-25(30)21-16-24(20-8-3-5-9-22(20)27)29-23-10-6-4-7-19(21)23/h3-14,16H,2,15H2,1H3,(H,28,30) |
InChI Key |
PFYSKXUPHZTEPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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